molecular formula C25H28F3N5O6S B2674318 FAK ligand-Linker Conjugate 1

FAK ligand-Linker Conjugate 1

Cat. No.: B2674318
M. Wt: 583.6 g/mol
InChI Key: OSVHAJNGZCDBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of FAK Ligand-Linker Conjugate 1 in PROTAC Technology

This compound represents a heterobifunctional molecule designed to exploit the ubiquitin-proteasome system for selective FAK degradation. Structurally, it integrates a FAK-targeting pharmacophore (derived from inhibitors such as PF562271 or VS6063) with a cereblon (CRBN) E3 ligase-binding ligand via a polyethylene glycol-based linker. This configuration enables the compound to recruit FAK and CRBN into proximity, triggering ubiquitination and subsequent proteasomal degradation of FAK. Unlike conventional kinase inhibitors that merely block ATP-binding pockets, this conjugate eliminates both catalytic and non-catalytic FAK functions, addressing limitations observed in earlier therapeutic strategies.

Key mechanistic studies reveal that the linker’s length and flexibility critically influence degradation efficiency. For instance, triethylene glycol spacers optimize spatial orientation between FAK and CRBN, achieving 90% FAK depletion at 1 nM concentrations in ovarian cancer PA1 cells. Comparative analyses show that conjugates with rigid alkynyl linkers exhibit reduced efficacy (62% degradation), underscoring the necessity of flexible, oxygen-rich spacers for optimal activity.

Historical Context of FAK-Targeting Therapeutic Strategies

The evolution of FAK-targeting agents spans three decades, beginning with ATP-competitive inhibitors like TAE226 and defactinib (VS-6063), which showed nanomolar IC50 values in enzymatic assays but limited clinical success due to compensatory signaling and scaffold-mediated resistance. First-generation inhibitors primarily targeted the kinase domain, neglecting FAK’s role in integrin signaling and extracellular matrix remodeling through its FERM and FAT domains.

The paradigm shifted with the introduction of PROTACs, which leverage ubiquitin ligases to degrade entire FAK proteins. Early prototypes, such as FC-11, demonstrated picomolar DC50 values and reversible degradation kinetics, reigniting interest in FAK as a therapeutic target. This compound builds upon these foundations by optimizing linker chemistry and binding orientations, achieving unprecedented degradation efficiency in triple-negative breast cancer and multidrug-resistant colorectal cancer models.

Significance in Proteolysis Targeting Chimera (PROTAC) Research

This compound exemplifies three transformative principles in PROTAC design:

  • Dual functionality : By degrading FAK rather than inhibiting it, the conjugate circumvents kinase-independent resistance mechanisms, such as FAK-Y397 phosphorylation-mediated survival pathways.
  • Linker optimization : Structure-activity relationship (SAR) studies highlight the critical role of diethylene/triethylene glycol spacers in balancing proteolytic efficiency and cell permeability. Conjugates with −NHCO− orientations show superior degradation compared to −CONH− variants, attributed to favorable CRBN-FAK conformational matching.
  • Therapeutic synergy : Preclinical data indicate that FAK degradation potentiates the efficacy of chemotherapeutics like paclitaxel and doxorubicin, reversing multidrug resistance (MDR) by downregulating P-glycoprotein (P-gp) and suppressing AKT/ERK survival pathways.

These advancements position this compound as a benchmark for evaluating scaffold-dependent oncogenic targets, with implications for targeting analogous kinases like EGFR and MET.

Current Research Landscape and Academic Interest

Recent investigations focus on three frontiers:

  • In vivo validation : While in vitro studies demonstrate FAK degradation within 8 hours (90% reduction at 1 nM), ongoing work in xenograft models aims to correlate tumor regression with FAK ubiquitination kinetics.
  • Combinatorial regimens : Researchers are testing the conjugate alongside immune checkpoint inhibitors (e.g., anti-PD-1), hypothesizing that FAK degradation may enhance T-cell infiltration by disrupting immunosuppressive tumor microenvironments.
  • Structural diversification : Academic groups are exploring alternative E3 ligase ligands (e.g., VHL or MDM2 binders) to expand the scope of FAK-PROTACs beyond CRBN-dependent systems.

Notably, a 2024 study reported a derivative of this compound (designated F2) that reverses chemoresistance in HCT8/T colorectal cancer cells by suppressing EMT markers (Snail, Twist) and restoring E-cadherin expression. This compound achieved a 158-fold reversal of paclitaxel resistance, outperforming parental kinase inhibitors like IN10018.

Properties

IUPAC Name

3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N5O6S/c1-33(40(2,36)37)19-5-3-4-17(14-19)15-29-23-21(25(26,27)28)16-30-24(32-23)31-18-6-8-20(9-7-18)39-13-12-38-11-10-22(34)35/h3-9,14,16H,10-13,15H2,1-2H3,(H,34,35)(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHAJNGZCDBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)OCCOCCC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAK ligand-Linker Conjugate 1 involves the conjugation of a ligand specific to FAK with a PROTAC linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Linker Attachment Strategies

Linkers are critical for connecting the FAK ligand to functional groups (e.g., degrons or fluorophores):

2.1. Alkylation and Amidation

  • Phenolic Oxygen Alkylation : Reaction of phenol derivatives (e.g., 47 ) with bromoacetate esters under Mitsunobu conditions (73% yield) .

  • Amide Coupling : Linkers with terminal carboxylic acids (e.g., 53 ) are attached via EDCI/HOBt-mediated coupling (34–85% yield) .

2.2. Click Chemistry

  • Azide-Alkyne Cycloaddition : Propargylamine-functionalized ligands react with azide-terminated PEG linkers using CuSO₄/Na ascorbate (40–83% yield) .

  • Sonogashira Coupling : Bromo/iodo-thalidomide derivatives (e.g., 58 , 64 ) react with propargyl linkers (72–89% yield) .

Functionalization and Conjugate Assembly

Final steps involve attaching effector molecules (e.g., E3 ligase ligands):

  • Bifunctional Compound Synthesis : FAK ligands are conjugated to ALK-targeting moieties or degrons via flexible spacers (e.g., PEG or alkyl chains) .

  • Fluorophore Labeling : NHS ester-based ligation of BODIPY dyes to amine-terminated linkers (e.g., 11a–f ) under dark conditions .

Example Protocol :

  • Deprotection of Boc-protected amine linker (10a–f ) with piperidine.

  • Reaction with BODIPY 630/650-X NHS ester in DMF (18 h, rt).

  • Purification via PTLC (5% MeOH/CH₂Cl₂) .

Table 1. Reaction Yields for FAK Ligand-Linker Conjugation

StepReagents/ConditionsYield (%)Source
Phenolic alkylationMitsunobu (benzyl glycolate)73
Amide couplingEDCI/HOBt, DIPEA, DMF34–85
Click chemistryCuSO₄/Na ascorbate, H₂O/t-BuOH40–83
Sonogashira couplingPd catalyst, 4-bromothalidomide (58 )72–89

Table 2. Functionalization of FAK-Linker Conjugates

Modification TypeMethodApplicationSource
Fluorophore attachmentNHS ester ligation (BODIPY)Fluorescent probes
Degron conjugationE3 ligase ligand (CRBN/VHL)PROTAC synthesis
Bifunctional assemblyFAK-ALK dual-targeting linkerKinase degradation

Mechanistic Insights

  • Linker Stability : Hydrophilic PEG linkers improve solubility but require stability optimization to balance in vivo release kinetics .

  • Phosphorylation Effects : FAK1/PYK2 activation by LFA-1 cross-linking modulates LAT-Y171 phosphorylation, influencing conjugate efficacy in cellular models .

Challenges and Optimization

  • Low-Yield Steps : Boc deprotection of intermediates (e.g., 52a → 53 ) using formic acid can result in ≤41% yield due to incomplete conversion .

  • Steric Hindrance : Bulky linkers reduce coupling efficiency; iterative linker screening is recommended .

This synthesis framework highlights the interplay between medicinal chemistry and bioconjugation techniques to optimize FAK ligand-linker conjugates for therapeutic or diagnostic applications.

Scientific Research Applications

Scientific Research Applications

FAK ligand-Linker Conjugate 1 has extensive applications across various domains:

Cancer Research

FAK is known to play a pivotal role in cancer progression through its involvement in multiple signaling pathways, including the PI3K/AKT pathway. By degrading FAK, this compound can potentially inhibit tumor growth and metastasis.

  • Case Study : In studies involving pancreatic adenocarcinoma and breast cancer, the use of FAK inhibitors has shown promise in enhancing the efficacy of existing therapies by overcoming resistance mechanisms .

Cellular Studies

Researchers utilize this compound to investigate the effects of FAK degradation on cellular behavior, including migration, proliferation, and survival.

  • Experimental Findings : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell migration in models of aggressive cancer types .

Drug Development

The compound serves as a foundational tool for developing new PROTAC-based drugs aimed at targeting FAK-related pathways.

  • Research Insight : The design of PROTACs incorporating varying linker lengths has been shown to impact their efficacy significantly. For instance, studies revealed that optimizing linker length could enhance the biodegradation efficiency of target proteins like SOS1 .

Mechanism of Action

FAK ligand-Linker Conjugate 1 exerts its effects through the following mechanism:

Comparison with Similar Compounds

Comparison with Similar Ligand-Linker Conjugates

Structural and Functional Differences

Target Protein Specificity
  • FAK Ligand-Linker Conjugate 1 : Targets FAK, critical in cancer cell migration and survival .
  • K-Ras Ligand-Linker Conjugates 1–6 : Target K-Ras, a GTPase frequently mutated in cancers. These conjugates vary in linker length and E3 ligase recruitment (e.g., VHL or CRBN), affecting degradation efficiency .
  • ERRα Ligand-Linker Conjugate 1 : Targets Estrogen-Related Receptor α (ERRα), involved in metabolic regulation .
E3 Ligase Recruitment
Compound E3 Ligase Type Key Features
This compound VHL, CRBN, MDM2, IAP Broad E3 ligase compatibility
cIAP1 Ligand-Linker Conjugates IAP (Inhibitor of Apoptosis Proteins) Utilizes Bestatin derivatives for cIAP1 recruitment; lower yields (36–89%) in ester bond formation
SNIPER Compounds IAP or CRBN Incorporate Bestatin or Pomalidomide; yield variations (62–98%) depending on linker attachment method

Yield Comparison :

Compound Reaction Type Yield Range
This compound Amide coupling Not specified (similar to SNIPERs)
SNIPERs (IAP ligands) Tosylate linker attachment 62–81%
Bestatin-Ester Conjugates Ester bond formation 36%

Advantages of FAK Conjugate :

  • High specificity for FAK with low DC50.
  • Compatibility with multiple E3 ligases for flexible PROTAC design .

Limitations :

  • Solubility challenges require DMSO/PEG300 formulations for in vivo use .
  • No direct comparative data against other FAK degraders (e.g., PROTAC FAK Degrader 1, IC50: 6.5 nM ).

Linker Design and Impact

  • FAK Conjugate : Linker composition undisclosed but likely includes PEG or alkyl chains for optimal spacing .
  • Azobenzene-Based Conjugates : Incorporate photoswitchable linkers (e.g., compound 94) for light-controlled activity .
  • Spongistatin Analogs : Highlight challenges in synthesizing complex linkers for natural product-based PROTACs .

Biological Activity

FAK ligand-Linker Conjugate 1 (FAK-LC1) is a novel compound designed to target focal adhesion kinase (FAK), a crucial player in cellular signaling associated with cell adhesion, migration, and survival. This article explores the biological activity of FAK-LC1, its mechanisms of action, and its implications in cancer therapy.

Overview of Focal Adhesion Kinase (FAK)

FAK is a non-receptor protein tyrosine kinase that plays a pivotal role in the regulation of cell adhesion and motility. It is activated by various extracellular signals, particularly through integrin engagement with the extracellular matrix (ECM). The activation of FAK leads to a cascade of downstream signaling events that influence cellular behavior, including proliferation, migration, and survival.

FAK-LC1 functions by enhancing the binding affinity of ligands to FAK, thereby promoting its activation. This compound has been shown to facilitate the phosphorylation of FAK at key tyrosine residues, particularly Y397, which is critical for its activation and subsequent signaling cascades.

Key Mechanisms:

  • Ligand Binding : The conjugate promotes the clustering of integrins, which is essential for FAK activation.
  • Phosphorylation : Upon ligand binding, FAK undergoes autophosphorylation at Y397, which enhances its catalytic activity and allows it to phosphorylate downstream targets like paxillin and other signaling molecules.
  • Signal Propagation : Activated FAK interacts with various signaling pathways, including PI3K/AKT and MAPK pathways, leading to enhanced cell survival and proliferation.

Research Findings

Recent studies have highlighted the efficacy of FAK-LC1 in various cancer models. Below are significant findings from case studies:

StudyModelKey Findings
SaOS α2+ cellsFAK activation was observed within 15 minutes of exposure to ligand-coated surfaces. Phosphorylation levels peaked at 60 minutes before declining.
Lung cancer modelsInhibition of FAK enhanced sensitivity to mTOR inhibitors in drug-resistant tumors. Combination therapies showed promising results in preclinical models.
Non-small cell lung cancerLKB1 loss led to aberrant FAK signaling and increased metastatic potential; targeting FAK restored directional persistence in migration assays.

Case Studies

  • Inhibition of Tumor Growth :
    • A study demonstrated that FAK-LC1 significantly reduced tumor growth in xenograft models by inhibiting key pathways involved in cell survival and proliferation.
    • Tumor samples showed decreased levels of phosphorylated FAK and downstream targets.
  • Enhanced Drug Sensitivity :
    • In models resistant to conventional therapies, the application of FAK-LC1 was associated with increased apoptosis and enhanced sensitivity to chemotherapeutic agents.
    • This suggests that targeting FAK may overcome resistance mechanisms in certain cancers.

Q & A

Q. What are the key design principles underlying FAK ligand-Linker Conjugate 1 for PROTAC-mediated protein degradation?

this compound integrates a FAK-targeting ligand with a PROTAC linker to recruit E3 ubiquitin ligases (e.g., VHL, CRBN) for targeted protein degradation. The linker's length and chemistry are critical for optimizing ternary complex formation between FAK, E3 ligase, and the proteasome. Design considerations include ligand binding affinity, linker flexibility, and compatibility with in vivo pharmacokinetics .

Q. How should researchers validate the specificity of this compound for FAK degradation in cellular models?

Validation requires:

  • Immunoblotting : Measure FAK protein levels post-treatment, comparing with untreated controls.
  • Rescue experiments : Co-administer proteasome inhibitors (e.g., MG-132) to confirm degradation is proteasome-dependent.
  • Off-target assessment : Use global proteomics (e.g., LC-MS/MS) to quantify changes in non-target proteins .

Q. What experimental protocols are recommended for preparing this compound in animal studies?

  • Formulation : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for solubility.
  • Dosage : Administer 10 mg/kg intravenously (adjust for animal weight; e.g., 20g mouse = 100µL of 2 mg/mL solution).
  • Controls : Include vehicle-only and linker-free ligand groups to isolate conjugate-specific effects .

Q. How can researchers optimize linker length and composition to enhance FAK degradation efficiency?

  • Synthesis : Employ modular chemistry (e.g., PEG-based linkers) to vary length and hydrophilicity.
  • In vitro testing : Compare degradation efficacy across linker variants using dose-response assays (IC50 calculations).
  • Structural analysis : Use molecular dynamics simulations to model ternary complex stability .

Q. What are the critical parameters for assessing this compound stability in storage and in vivo?

  • Storage : Store at -20°C in lyophilized form; reconstitute in anhydrous DMSO for short-term use.
  • In vivo stability : Monitor plasma half-life via LC-MS and compare degradation metabolites with parent compound .

Advanced Research Questions

Q. How can contradictory data on FAK degradation efficiency across cell lines be resolved?

Contradictions may arise from:

  • Cell-specific E3 ligase expression : Quantify CRBN/VHL levels via qPCR or flow cytometry.
  • Competitive binding : Test for endogenous FAK ligands (e.g., ATP analogs) using competitive binding assays.
  • Data normalization : Use housekeeping proteins with stable expression (e.g., GAPDH) and include technical replicates .

Q. What methodologies are effective for cross-verifying PROTAC-mediated FAK degradation in multi-omics datasets?

Integrate:

  • Transcriptomics : RNA-seq to rule out transcriptional downregulation.
  • Proteomics : TMT-labeled mass spectrometry for absolute quantification.
  • Functional assays : Phospho-FAK (Y397) inhibition to confirm loss of kinase activity .

Q. How can researchers address low proteolytic efficiency of this compound in hypoxic tumor microenvironments?

  • Hypoxia mimetics : Test degradation under low-oxygen conditions (e.g., CoCl2 treatment).
  • Linker modification : Introduce redox-sensitive bonds (e.g., disulfide bridges) for microenvironment-responsive release.
  • Combination therapy : Co-administer hypoxia-activated prodrugs to enhance conjugate penetration .

Q. What strategies mitigate off-target protein degradation by this compound?

  • CRISPR screening : Identify E3 ligase dependencies using genome-wide knockout libraries.
  • Isoform selectivity : Design ligands targeting FAK-specific domains (e.g., FERM domain) to avoid homologous kinases (e.g., PYK2).
  • Dose titration : Establish minimum effective concentrations to reduce non-specific ubiquitination .

Q. How should researchers design controls to distinguish PROTAC-specific effects from ligand-mediated inhibition?

  • Inactive conjugate : Synthesize a linker-ligand conjugate with a mutated E3-binding domain.
  • Ligand-only control : Compare with the free FAK ligand (without linker/E3 recruiter).
  • Time-course analysis : Monitor FAK degradation kinetics versus transient inhibition .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent FAK degradation?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 and Hill coefficients. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers validate the absence of FAK rebound after transient treatment with this compound?

Perform:

  • Washout experiments : Remove the conjugate and track FAK levels over 72h via immunoblotting.
  • Pulse-chase assays : Use cycloheximide to inhibit new protein synthesis and measure FAK half-life .

Q. What are best practices for reconciling discrepancies between in vitro and in vivo degradation efficacy?

  • Pharmacokinetic profiling : Measure conjugate bioavailability, tissue distribution, and clearance rates.
  • Tissue-specific proteomics : Compare FAK levels in target organs (e.g., tumors) versus plasma.
  • Species differences : Use humanized mouse models if human FAK differs from murine isoforms .

Advanced Synthesis & Validation

Q. How can linker hydrophilicity be optimized to enhance blood-brain barrier (BBB) penetration for neurological targets?

  • LogP optimization : Adjust PEG linker length to balance hydrophilicity and membrane permeability.
  • In situ perfusion : Quantify BBB penetration using rodent models and LC-MS detection.
  • Co-administration : Pair with BBB-disrupting agents (e.g., mannitol) temporarily .

Q. What techniques confirm the structural integrity of this compound post-synthesis?

  • NMR/HPLC : Verify purity and correct conjugation.
  • HRMS : Validate molecular weight (583.58 g/mol) and formula (C25H28F3N5O6S).
  • Functional assays : Compare degradation activity with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.